Glyceryl 1-caprylate dicaprate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

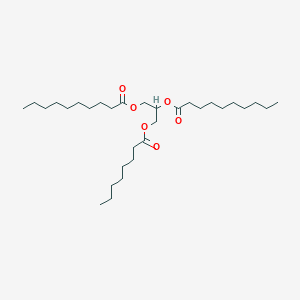

Glyceryl 1-caprylate dicaprate is a chemical compound with the molecular formula C29H54O6. It is a type of glycerol ester formed by the esterification of glycerol with caprylic acid and capric acid. This compound is known for its versatile applications in various industries, including cosmetics, pharmaceuticals, and scientific research. It is commonly used as an emulsifier, surfactant, and solubilizer .

Mechanism of Action

Target of Action

Glyceryl 1-caprylate dicaprate is a type of medium-chain triglyceride . Its primary targets are the cells of the gastrointestinal tract, where it acts as a permeation enhancer . These enhancers increase the permeability of the intestinal epithelium, allowing for improved absorption of certain pharmaceuticals .

Mode of Action

The compound interacts with the cells of the intestinal epithelium, altering their permeability . This is achieved by modifying the cell membrane’s lipid structure, which allows for increased absorption of certain substances

Biochemical Pathways

By enhancing permeability, it facilitates the passage of these substances into the bloodstream, thereby influencing their bioavailability .

Pharmacokinetics

As a permeation enhancer, it is known to influence the adme properties of other substances . By increasing intestinal permeability, it can enhance the absorption and subsequent distribution of co-administered pharmaceuticals .

Result of Action

The primary result of this compound’s action is the enhanced absorption of certain pharmaceuticals in the gastrointestinal tract . This can lead to increased bioavailability of these substances, potentially improving their therapeutic efficacy .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract. Factors such as pH, presence of other substances, and the health of the intestinal epithelium can all impact the compound’s efficacy as a permeation enhancer

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl 1-caprylate dicaprate is synthesized through the esterification of glycerol with caprylic acid and capric acid. The reaction typically involves heating glycerol with the fatty acids in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The process may also include purification steps such as distillation and filtration to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Glyceryl 1-caprylate dicaprate can undergo various chemical reactions, including hydrolysis, oxidation, and transesterification.

Common Reagents and Conditions:

Hydrolysis: This reaction involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and the corresponding fatty acids.

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol in the presence of a catalyst, such as sodium methoxide.

Major Products Formed:

- Hydrolysis: Glycerol, Caprylic Acid, Capric Acid

- Oxidation: Carboxylic Acids

- Transesterification: New Ester Compounds .

Scientific Research Applications

Glyceryl 1-caprylate dicaprate has diverse applications in scientific research:

Percutaneous Penetration Enhancement: It enhances the penetration of active ingredients through the skin, making it valuable in topical formulations.

Antimicrobial Activity: It exhibits antimicrobial properties, making it useful as a preservative in cosmetic and pharmaceutical formulations.

Excipient Applications: It is used as an excipient in creams, lotions, and other topical formulations due to its emollient and emulsifying properties.

Comparison with Similar Compounds

- Glyceryl Caprylate

- Glyceryl Caprate

- Glyceryl Tricaprylate

- Glyceryl Tricaprate

Comparison: Glyceryl 1-caprylate dicaprate is unique due to its specific combination of caprylic and capric acid esters, which provide a balance of antimicrobial and emollient properties. Compared to glyceryl caprylate and glyceryl caprate, it offers enhanced solubilizing and emulsifying capabilities. Glyceryl tricaprylate and glyceryl tricaprate, on the other hand, have higher molecular weights and may not be as effective in certain applications requiring lower viscosity .

Properties

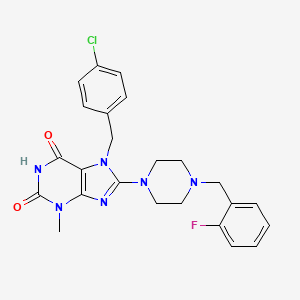

IUPAC Name |

(2-decanoyloxy-3-octanoyloxypropyl) decanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOXIGZKRZJQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-8-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2859847.png)

![3-benzyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2859848.png)

![N-benzyl-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2859854.png)

![ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2859860.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide](/img/structure/B2859864.png)